molecular formula C14H10N4O3 B6346889 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354919-61-1

4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6346889
CAS No.: 1354919-61-1
M. Wt: 282.25 g/mol
InChI Key: PDZHCQYEZIJADN-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a furan and a nitrophenyl group

Preparation Methods

The synthesis of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine, 2-furaldehyde, and 4-nitrobenzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 2-aminopyrimidine and 2-furaldehyde to form an intermediate.

    Aldol Condensation: The intermediate undergoes an aldol condensation with 4-nitrobenzaldehyde under basic conditions to yield the final product.

Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.

Chemical Reactions Analysis

4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines.

Scientific Research Applications

4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth. The furan and nitrophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine include:

    4-(Furan-2-yl)-6-phenylpyrimidin-2-amine: Lacks the nitro group, which may result in different biological activity.

    4-(Thiophen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.

    4-(Furan-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine: The methoxy group may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combination of the furan and nitrophenyl groups, which confer specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

4-(furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZHCQYEZIJADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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